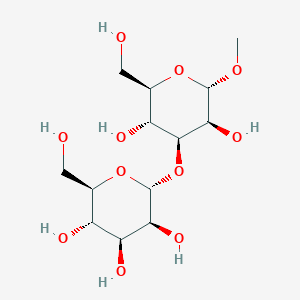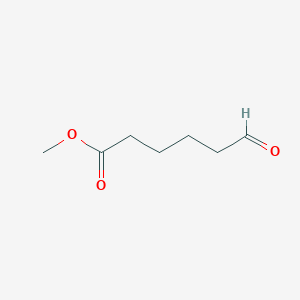
GlcNAc-b-1,3-GalNAc-a-PNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
GlcNAc-β-1,3-GalNAc-α-PNP is synthesized through enzymatic reactions involving specific glycosyltransferases. For example, UDP-GlcNAc:GalNAc-peptide β1,3-N-acetylglucosaminyltransferase (β3Gn-T6) is identified as a crucial enzyme in synthesizing the core 3 structure of O-glycans, GlcNAcβ1–3GalNAcα1-serine/threonine, an important precursor in the biosynthesis of mucin-type glycoproteins (Iwai et al., 2002). This enzymatic synthesis underscores the specificity and complexity of glycosylation processes in biological systems.
Molecular Structure Analysis
The molecular structure of GlcNAc-β-1,3-GalNAc-α-PNP and related glycan structures is characterized by specific glycosidic linkages that determine their biological functions. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are utilized to confirm these linkages and provide detailed insights into their molecular conformation (Iwai et al., 2002).
Chemical Reactions and Properties
The chemical properties of GlcNAc-β-1,3-GalNAc-α-PNP are influenced by the functional groups present in its structure, such as acetamido and hydroxyl groups. These groups participate in various chemical reactions, including enzymatic transfer reactions crucial for extending the glycan chains in glycoproteins and glycolipids. Enzymes like β3Gn-T6 show specificity towards substrates such as GalNAcα-p-nitrophenyl and GalNAcα1-serine/threonine, highlighting the selective nature of glycosylation reactions (Iwai et al., 2002).
科学的研究の応用
Dynamic O-Glycosylation of Nuclear and Cytosolic Proteins
Research on dynamic modification of proteins by O-linked N-acetylglucosamine (O-GlcNAc) highlights the importance of understanding the enzymatic mechanisms involved in adding and removing these modifications. The study identified a human brain O-GlcNAcase that cleaves O-GlcNAc off proteins, providing insights into the regulation of protein function through glycosylation (Gao et al., 2001).
Ectopic Expression of GlcNAc 6-O-sulfotransferase in Colonic Mucinous Adenocarcinoma
Another study focused on the alteration of sulfated glycans in colonic carcinogenesis, identifying GlcNAc 6-O-sulfotransferases (SulTs) with specific expression patterns in normal and adenocarcinoma tissues. This research sheds light on the potential roles of these enzymes in cancer progression and as biomarkers for mucinous adenocarcinomas (Seko et al., 2002).
Chemical Reporters for Fluorescent Detection of O-GlcNAc-modified Proteins
The development of chemical reporters for the detection of O-GlcNAc-modified proteins enables the visualization and identification of these modifications in living cells. This approach has improved the specificity and efficiency of detecting O-GlcNAc, offering tools for the study of its role in various diseases and biological functions (Zaro et al., 2011).
Enzymatic Syntheses of GlcNAcβ1-2Man and Galβ1-4GlcNAcβ1-2Man
Research on the enzymatic synthesis of specific saccharides provides fundamental insights into the biosynthesis and structure of complex type sugar chains. This knowledge is crucial for understanding the structural requirements of glycosylation enzymes and the design of glycoconjugates with specific biological functions (Fujimoto et al., 2004).
O-GlcNAc-modified Proteins in Cells
The development of novel probes for specific visualization and accurate identification of O-GlcNAc-modified proteins enhances the understanding of O-GlcNAcylation's impact on protein function. These advancements in detection methods contribute to the broader understanding of O-GlcNAc's role in cell signaling, disease mechanisms, and therapeutic targets (Li et al., 2016).
特性
IUPAC Name |
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQAUFSCNOLKJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405129 |
Source


|
| Record name | GlcNAc-b-1,3-GalNAc-a-PNP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
CAS RN |
125455-64-3 |
Source


|
| Record name | GlcNAc-b-1,3-GalNAc-a-PNP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)





![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)



![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)

